4-Chloro-7-methoxyquinolin-6-ol
Overview
Description
4-Chloro-7-methoxyquinolin-6-ol is an organic compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is a versatile intermediate used in various research chemicals, reaction components, and specialty chemicals . This compound is known for its applications in the synthesis of high-quality reagents and as a building block in organic synthesis .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have been associated with antineoplastic and antibacterial properties .
Mode of Action
Quinoline derivatives are generally known to interact with various biological targets, leading to changes in cellular processes. The chloro, hydroxy, and methoxy groups in the compound could potentially influence its interaction with these targets .
Biochemical Pathways
Given its antineoplastic and antibacterial properties, it can be inferred that it may interfere with pathways related to cell proliferation and bacterial growth .
Result of Action
Its antineoplastic and antibacterial properties suggest that it may induce cell death or inhibit cell growth in cancer cells and bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-7-methoxyquinolin-6-ol typically involves the reaction of chloroquinoline with methanol in an appropriate solvent . The process includes:
Reactants: Chloroquinoline and methanol.
Solvent: An appropriate solvent such as chloroform or ethanol.
Reaction Conditions: The mixture is heated to control the reaction temperature and time.
Purification: The solid product is filtered and purified through suitable steps to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Large-scale Reactors: Using industrial reactors to handle larger quantities of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification Techniques: Utilizing advanced purification techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxyquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Halogen substitution reactions can occur, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Solvents like ethanol, methanol, and chloroform are commonly used.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are useful intermediates in organic synthesis and pharmaceutical research .
Scientific Research Applications
4-Chloro-7-methoxyquinolin-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of biological pathways and as a reference substance for drug impurities.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and high-quality reagents.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxyquinolin-7-ol: Similar in structure but with different positional isomers.
4-Chloro-7-hydroxy-6-methoxyquinoline: Another derivative with a hydroxyl group instead of a methoxy group.
Uniqueness
4-Chloro-7-methoxyquinolin-6-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-7-methoxyquinolin-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10-5-8-6(4-9(10)13)7(11)2-3-12-8/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGHEFVSWVGPAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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